N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
Description
N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonamide group, and a pyrrolidinone moiety
Properties
IUPAC Name |
N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-3-21(4-2)25(23,24)16-7-8-17-15(14-16)9-11-19(17)12-13-20-10-5-6-18(20)22/h7-8,14H,3-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDBIDOVBATHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)CCN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is attached through a nucleophilic substitution reaction, where the indole sulfonamide reacts with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the indole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide: This compound shares the pyrrolidinone moiety but differs in the rest of its structure.
Indole-3-acetic acid: While it contains the indole ring, it lacks the sulfonamide and pyrrolidinone groups.
Uniqueness
N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
